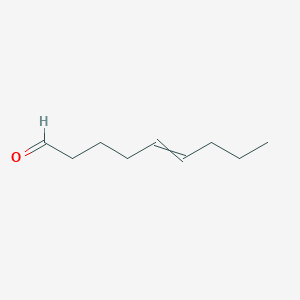
5-Nonenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonenal: is a chemical compound that is often associated with the characteristic odor of aging. It is an unsaturated aldehyde that is produced as a result of the oxidation of omega-7 unsaturated fatty acids on the skin’s surface. This compound is known for its distinct greasy, grassy, and musty scent, which is commonly referred to as "old person smell" .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonenal typically involves the oxidation of omega-7 unsaturated fatty acids. One common method is the oxidative cleavage of palmitoleic acid, which is a major component of skin sebum. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent and efficient production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nonenal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and alcohols.
Applications De Recherche Scientifique
Chemistry: 5-Nonenal is used as a model compound in studies related to lipid oxidation and the formation of volatile organic compounds. It helps in understanding the mechanisms of oxidation and the role of antioxidants in preventing oxidative damage .
Biology: In biological research, this compound is studied for its role in aging and age-related changes in body odor. It is also used to investigate the effects of lipid peroxidation on cellular structures and functions .
Medicine: this compound is explored for its potential role as a biomarker for aging and age-related diseases. It is also studied for its effects on skin health and the development of anti-aging skincare products .
Industry: In the fragrance and personal care industry, this compound is used to develop products that neutralize or mask the characteristic odor of aging. It is also used in the formulation of deodorants and other personal care products .
Mécanisme D'action
Molecular Targets and Pathways: 5-Nonenal exerts its effects primarily through the formation of covalent adducts with proteins and other biomoleculesThese modifications can alter the structure and function of proteins, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
2-Nonenal: Another unsaturated aldehyde associated with aging odor.
Nonanal: A saturated aldehyde with a similar structure but different odor characteristics.
4-Hydroxy-2-nonenal: A lipid peroxidation product with significant biological activity.
Uniqueness: 5-Nonenal is unique due to its specific association with the characteristic odor of aging. Unlike other similar compounds, it is primarily formed on the skin’s surface and is directly linked to the oxidation of omega-7 unsaturated fatty acids .
Propriétés
Numéro CAS |
90645-87-7 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
non-5-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-5,9H,2-3,6-8H2,1H3 |
Clé InChI |
OIYLDISFBUJSNS-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)

![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)

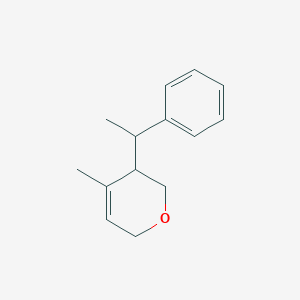
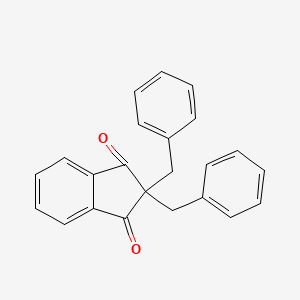
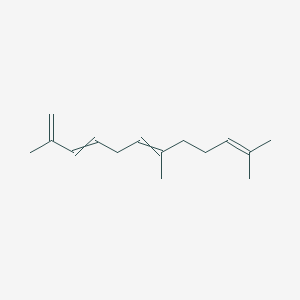
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
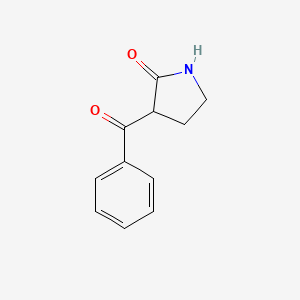
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
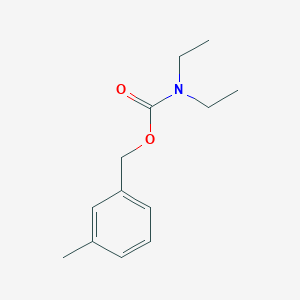
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
